3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
2H-triazolo[4,5-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)5-4-3(1-2-7-5)8-10-9-4/h1-2H,(H,11,12)(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLWPVZJTJKIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NNN=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781330-80-0 | |
| Record name | 1H-[1,2,3]triazolo[4,5-c]pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aminopyridine with an azide compound under acidic conditions to form the triazole ring, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a wide range of substituted triazolopyridine derivatives .
Scientific Research Applications
3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biomolecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid with structurally analogous heterocycles, emphasizing molecular features, physicochemical properties, and functional differences:
Structural and Functional Insights
Ring Fusion Position The 4,5-c fusion in the target compound vs. 4,5-b in its methylated analog () alters electron distribution.
Substituent Effects
- The 4-carboxylic acid group enhances hydrogen-bonding capacity, critical for binding in biological systems. In contrast, the 6-carboxylic acid analog () positions the acidic group farther from the triazole ring, influencing solubility and metabolic stability .
- Methyl groups (e.g., 3-methyl in ) increase lipophilicity, correlating with higher acute toxicity (H302) .
Core Heterocycle Differences
- Replacing triazole with imidazole () introduces an additional nitrogen atom, increasing basicity and altering π-π stacking interactions. This change impacts applications in coordination chemistry and drug design .
- Pyrazole derivatives () lack fused aromatic systems, resulting in reduced planarity and lower thermal stability compared to triazolopyridines .
Spectroscopic and Computational Data
- Vibrational Modes: The target compound’s FT-IR spectrum shows characteristic C=O stretching at ~1700 cm⁻¹, absent in non-carboxylic analogs. DFT simulations align with experimental data, validating its tautomeric equilibrium .
- NMR Shifts : For related triazolopyridines (e.g., compound 20 in ), ¹H NMR peaks at δ 8.2–8.5 ppm correspond to aromatic protons adjacent to the triazole ring, while carboxylic protons appear downfield (δ ~13 ppm) .
Biological Activity
3H-1,2,3-Triazolo[4,5-c]pyridine-4-carboxylic acid is a heterocyclic compound with significant biological activity. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a fused triazole and pyridine ring system with a carboxylic acid functional group. Its molecular formula is and it possesses unique chemical reactivity due to its structural characteristics. This includes the ability to form hydrogen bonds and interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. For example, it has been shown to inhibit certain proteases, enhancing its potential as a therapeutic agent against diseases where protease activity is dysregulated .
- Antiviral Activity : Research indicates that triazolopyridines exhibit antiviral properties. Specifically, studies have identified this compound as a potential inhibitor of HSV-1 glycoprotein D, which plays a crucial role in viral entry into host cells .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting cellular processes in bacteria and fungi, making it a candidate for developing new antibiotics.
Anticancer Activity
Studies have highlighted the compound's anticancer properties. For instance, it has been tested in vitro against several cancer cell lines:
- HeLa Cells : The compound exhibited an IC50 value of approximately 9.6 μM, indicating significant antiproliferative effects .
- Murine Leukemia Cells : Further investigations showed that modifications to the triazole ring could enhance potency against these cells compared to parent compounds .
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vitro Studies : A series of experiments demonstrated that derivatives of this compound displayed varying degrees of biological activity depending on structural modifications. For example, the introduction of electron-withdrawing groups at specific positions on the triazole ring improved binding affinity to target proteins involved in cancer progression .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how different substituents on the triazole ring affect biological activity. The SAR studies indicated that specific modifications could enhance both potency and selectivity towards desired targets .
Comparative Analysis
To understand the uniqueness of this compound in comparison to similar compounds, a summary table is provided:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| This compound | Anticancer (HeLa cells) | 9.6 |
| 1H-1,2,3-Triazolo[4,5-b]pyridine | Antiviral (HSV-1) | Varies |
| Pyrazolo[3,4-d]pyrimidine | Antimicrobial | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
